molecular formula C6H2BrF3O B6343119 2-Bromo-3,4,6-trifluorophenol CAS No. 1785516-22-4

2-Bromo-3,4,6-trifluorophenol

Cat. No.: B6343119
CAS No.: 1785516-22-4
M. Wt: 226.98 g/mol
InChI Key: CWHIJPFUVHVVQQ-UHFFFAOYSA-N
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Description

This compound features a phenolic ring substituted with bromine at position 2 and fluorine atoms at positions 3, 4, and 6. Such halogenated and fluorinated phenols are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their electron-withdrawing effects and stability . Below, we compare this compound with four structurally related analogs using available evidence.

Properties

IUPAC Name

2-bromo-3,4,6-trifluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF3O/c7-4-5(10)2(8)1-3(9)6(4)11/h1,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHIJPFUVHVVQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)Br)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3,4,6-trifluorophenol typically involves the bromination of 3,4,6-trifluorophenol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

Industrial Production Methods

Industrial production of 2-Bromo-3,4,6-trifluorophenol may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,4,6-trifluorophenol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction Reactions: The phenolic group can undergo oxidation to form quinones or reduction to form hydroquinones.

    Coupling Reactions: The compound can participate in coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted phenols depending on the nucleophile used.

    Oxidation Reactions: Major products include quinones.

    Reduction Reactions: Major products include hydroquinones.

Scientific Research Applications

2-Bromo-3,4,6-trifluorophenol has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3,4,6-trifluorophenol involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Substituent Patterns

  • 2-Bromo-3,4,6-trifluorophenol (Target Compound): Bromine (position 2), fluorine (positions 3, 4, 6).
  • 2-Bromo-4,5-Difluorophenol (CAS 166281-37-4): Bromine (position 2), fluorine (positions 4, 5) .
  • 2-Bromo-3-(trifluoromethyl)phenol (CAS 1214323-39-3): Bromine (position 2), trifluoromethyl group (position 3) .
  • 2-Bromo-3,5-Difluorophenol (CAS Unspecified): Bromine (position 2), fluorine (positions 3, 5) .
  • 2-Bromo-5-hydroxybenzotrifluoride (CAS 1214385-56-4) : Bromine (position 2), trifluoromethyl group (position 5) .

Key Insight: Fluorine and bromine substituents significantly alter electronic properties.

Physical and Chemical Properties

Boiling Points and Density

Compound Boiling Point (°C) Density (g/cm³) pKa
2-Bromo-3,5-Difluorophenol 192 1.858 ~6.44
2-Bromo-4,5-Difluorophenol Not Reported Not Reported Not Reported
2-Bromo-3-(trifluoromethyl)phenol Not Reported Not Reported Not Reported

Notes:

  • The higher boiling point of 2-Bromo-3,5-Difluorophenol (192°C) reflects strong intermolecular hydrogen bonding due to fluorine and hydroxyl groups .
  • Fluorine substituents lower pKa (increased acidity) compared to non-fluorinated phenols (pKa ~9.95). For example, 2-Bromo-3,5-Difluorophenol has a predicted pKa of ~6.44 .

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